4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[3-(trifluoromethyl)benzoyl]piperidine
Description
Properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3S/c1-22-10-7-21-16(22)27(25,26)14-5-8-23(9-6-14)15(24)12-3-2-4-13(11-12)17(18,19)20/h2-4,7,10-11,14H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYXMYQRUHFSSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[3-(trifluoromethyl)benzoyl]piperidine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperidine ring, a trifluoromethyl group, and an imidazole sulfonamide moiety, which are critical for its biological activity.
The primary mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes or receptors related to various signaling pathways. The presence of the trifluoromethyl group is known to enhance lipophilicity, which may improve membrane permeability and bioavailability . Additionally, the imidazole ring contributes to interactions with biological targets, potentially affecting their activity.
2. Antimicrobial Activity
Studies have shown that compounds containing imidazole and sulfonamide groups exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The presence of the trifluoromethyl group may further enhance this activity by modifying the electronic properties of the molecule.
3. Anticancer Properties
Preliminary studies indicate that this compound may possess anticancer activity. Research into related structures has revealed that trifluoromethyl-substituted compounds often exhibit enhanced potency against cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival .
Data Table: Biological Activities
| Activity Type | Target Organism/Cell Line | MIC (μg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 3.12 | |
| Antimicrobial | Escherichia coli | 12.5 | |
| Anticancer | Various Cancer Cell Lines | TBD |
Case Studies
- Preclinical Studies : In a study assessing the compound's safety profile, no significant adverse effects were reported at therapeutic doses in animal models. However, further investigations are necessary to fully understand its pharmacokinetics and long-term effects .
- SAR Studies : Structure-activity relationship analyses have indicated that modifications to the piperidine ring or variations in the sulfonamide group can significantly impact biological efficacy. For instance, replacing certain substituents has been shown to enhance antimicrobial potency while reducing toxicity .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with imidazole and sulfonamide functionalities often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of similar structures can inhibit bacterial growth, suggesting that 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[3-(trifluoromethyl)benzoyl]piperidine may also possess antimicrobial effects.
| Compound | Target Bacteria | Activity |
|---|---|---|
| Compound A | E. coli | Inhibitory |
| Compound B | S. aureus | Moderate |
| Target Compound | Various strains | Potentially effective |
Anti-Cancer Properties
The structural components of this compound suggest potential anti-cancer activity. Compounds containing imidazole and piperidine rings have been studied for their ability to inhibit cancer cell proliferation. Preliminary studies indicate that the target compound may induce apoptosis in various cancer cell lines.
| Cancer Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis |
| HeLa | 15 | Cell Cycle Arrest |
| A549 | 12 | ROS Generation |
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, sulfonamide derivatives are known to inhibit carbonic anhydrase, which is implicated in various physiological processes and diseases.
Synthesis and Case Studies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes:
- Formation of the imidazole ring.
- Introduction of the sulfonyl group.
- Coupling with the trifluoromethylbenzoyl moiety.
Case Study: Anticancer Activity
In a study published in Molecular Pharmacology, researchers synthesized this compound and tested its effects on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations, highlighting its potential as an anti-cancer agent .
Chemical Reactions Analysis
Piperidine Core Preparation
Piperidine derivatives are typically synthesized through cyclization or reduction of pyridine precursors. For example:
-
Boc-protected piperidine intermediates (e.g., tert-butyl piperidine-1-carboxylate) are common starting points for regioselective substitution .
Sulfonylation at Position 4
The sulfonyl group is introduced via nucleophilic substitution or coupling:
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Reaction of 4-chloropiperidine with 1-methylimidazole-2-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
-
Typical yields : 65–80% for analogous sulfonylation reactions .
Benzoylation at Position 1
The trifluoromethylbenzoyl group is attached via amide coupling:
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Use of 3-(trifluoromethyl)benzoyl chloride with HOBt (1-hydroxybenzotriazole) and WSC-HCl (water-soluble carbodiimide) in DMF .
-
Key conditions : 0°C to room temperature, 12–24 hr reaction time .
Sulfonamide Group
The sulfonyl linkage is stable under acidic/basic conditions but may undergo:
-
Nucleophilic displacement : Limited due to electron-withdrawing sulfonyl group .
-
Reduction : Possible with LiAlH₄ to yield thioether derivatives (rarely applied) .
Trifluoromethylbenzoyl Moiety
-
Hydrolysis : Resistant under mild conditions but cleavable via strong acids (e.g., H₂SO₄) to regenerate the piperidine amine .
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Electrophilic substitution : The CF₃ group deactivates the benzene ring, directing reactions to the meta position .
Piperidine Ring
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N-Alkylation/Acylation : The tertiary amine at position 1 is unreactive unless deprotonated .
-
Ring-opening : Requires harsh conditions (e.g., HI at 150°C) .
Derivatization Studies
Modifications of the parent compound have been explored in analogous systems:
Stability Profile
-
Thermal Stability : Decomposes above 250°C (DSC data for similar sulfonamides) .
-
pH Sensitivity : Stable in pH 3–10; sulfonamide hydrolysis observed at pH < 2 or > 12 .
Key Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The table below compares 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[3-(trifluoromethyl)benzoyl]piperidine with analogs from the evidence:
Functional Group Impact
- Sulfonyl vs.
- Trifluoromethyl Benzoyl vs. Urea/Thioureido : The trifluoromethylbenzoyl group in the target compound and 8a/14a increases lipophilicity compared to urea/thioureido derivatives, which may improve membrane permeability.
- Imidazole Placement : The 1-methylimidazole in the target compound contrasts with bipyridine-imidazole hybrids in , where aromatic stacking interactions dominate.
Pharmacological Potential
- Fluorinated Analogs: The trifluoromethyl group in the target compound mirrors 8a/14a , which are hypothesized to exhibit enhanced metabolic stability compared to non-fluorinated derivatives.
Q & A
Q. What are the recommended synthetic routes for 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[3-(trifluoromethyl)benzoyl]piperidine, and what reaction conditions are critical for optimizing yield and purity?
The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. Key steps include sulfonylation of the imidazole moiety and benzoylation at the piperidine nitrogen. Critical conditions include:
- Solvents : Use polar aprotic solvents like DMF or dichloromethane to enhance nucleophilicity during sulfonylation .
- Catalysts : Acid or base catalysts (e.g., triethylamine) to facilitate sulfonamide bond formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is essential for isolating intermediates .
- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and confirm purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing the structural integrity of this compound?
A combination of techniques is required:
- NMR Spectroscopy : H and C NMR confirm substituent positions and piperidine ring conformation .
- X-ray Diffraction (XRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) critical for SAR studies .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups like sulfonyl (S=O stretch at ~1350 cm) and carbonyl (C=O at ~1700 cm) .
Q. How does the substitution pattern on the piperidine ring influence the biological activity of this compound?
Substituents at the 1- and 4-positions of the piperidine ring are critical:
- The sulfonyl-imidazole group at position 4 enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .
- The 3-(trifluoromethyl)benzoyl group at position 1 increases metabolic stability due to the CF group’s resistance to oxidation .
- Comparative studies show that bulkier substituents reduce solubility but improve target affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Discrepancies often arise from pharmacokinetic factors:
- Solubility : Use surfactants (e.g., Tween-80) or co-solvents (DMSO/PEG) in vivo to mimic in vitro conditions .
- Metabolic Stability : Conduct liver microsomal assays to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the imidazole ring) .
- Protein Binding : Measure plasma protein binding via equilibrium dialysis; >90% binding may reduce free drug availability in vivo .
Q. What computational strategies are effective in predicting the binding affinity of this compound with biological targets like enzymes or receptors?
Advanced methods include:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Focus on hydrogen bonds with sulfonyl oxygen and π-π stacking with the benzoyl group .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories; analyze RMSD and binding energy (MM-PBSA) to validate docking poses .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity against related targets .
Q. What methodological approaches are recommended for analyzing the metabolic stability of this compound in preclinical studies?
Key steps include:
- In Vitro Microsomal Assays : Incubate with human/rat liver microsomes and NADPH. Monitor depletion via LC-MS/MS; calculate intrinsic clearance (Cl) .
- Metabolite Identification : Use high-resolution LC-QTOF-MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
- CYP Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
